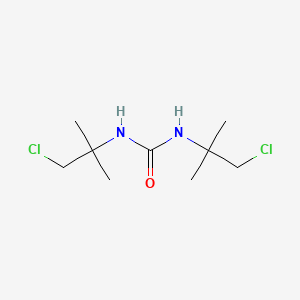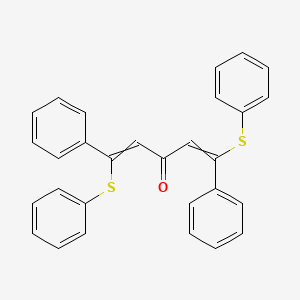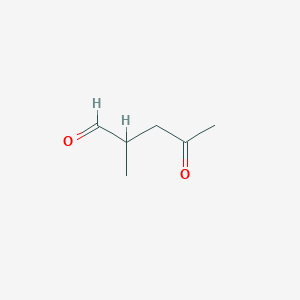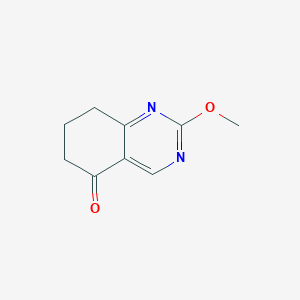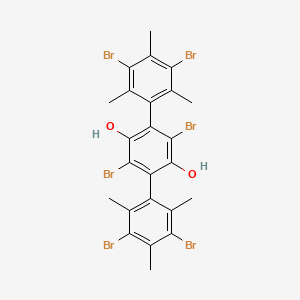
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is a brominated hydroquinone derivative. Hydroquinones are a class of aromatic organic compounds that are widely used in various chemical applications due to their redox properties. Bromination of hydroquinones can enhance their reactivity and introduce unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone typically involves the bromination of hydroquinone derivatives. The process may include:
Starting Material: Hydroquinone or a substituted hydroquinone.
Bromination: Using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction back to hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted hydroquinones with various functional groups.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and redox reactions.
Biology: Potential use in studying redox biology and oxidative stress.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of polymers, dyes, and other brominated compounds.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone involves its redox properties. It can act as an electron donor or acceptor, participating in redox cycles. The bromine atoms may also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-1,4-benzoquinone: Another brominated hydroquinone with similar redox properties.
Tetrabromo-hydroquinone: A fully brominated hydroquinone derivative.
Uniqueness
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is unique due to its specific substitution pattern, which may confer distinct reactivity and applications compared to other brominated hydroquinones.
Properties
CAS No. |
6943-85-7 |
|---|---|
Molecular Formula |
C24H20Br6O2 |
Molecular Weight |
819.8 g/mol |
IUPAC Name |
2,5-dibromo-3,6-bis(3,5-dibromo-2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H20Br6O2/c1-7-13(8(2)18(26)11(5)17(7)25)15-21(29)24(32)16(22(30)23(15)31)14-9(3)19(27)12(6)20(28)10(14)4/h31-32H,1-6H3 |
InChI Key |
XEILUMHFFZWBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)C2=C(C(=C(C(=C2Br)O)C3=C(C(=C(C(=C3C)Br)C)Br)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


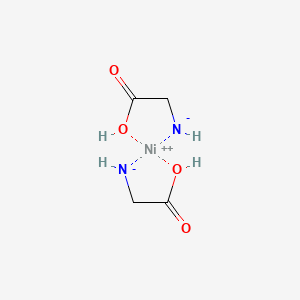

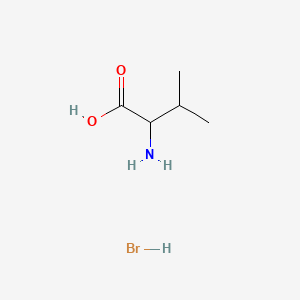
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

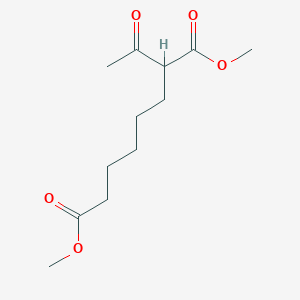

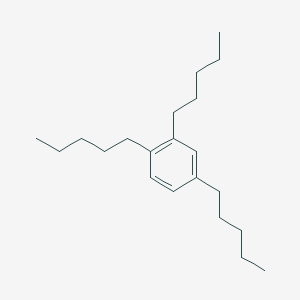
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
